1,3-Dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-benzimidazole
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Overview
Description
1,3-Dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound features a benzimidazole core with methyl and methylphenyl substituents, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with an aldehyde or ketone in the presence of an acid catalyst. For instance, the reaction between o-phenylenediamine and 4-methylbenzaldehyde in the presence of acetic acid can yield the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound may contribute to the development of new drugs.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbenzimidazole: A simpler benzimidazole derivative with similar structural features.
2-Phenylbenzimidazole: Another benzimidazole derivative with a phenyl substituent.
4-Methylbenzimidazole: A related compound with a methyl group on the benzimidazole ring.
Uniqueness
1,3-Dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and methylphenyl groups may enhance its lipophilicity and ability to interact with biological targets, potentially leading to distinct pharmacological properties.
Properties
CAS No. |
100672-38-6 |
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Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
1,3-dimethyl-2-(4-methylphenyl)-2H-benzimidazole |
InChI |
InChI=1S/C16H18N2/c1-12-8-10-13(11-9-12)16-17(2)14-6-4-5-7-15(14)18(16)3/h4-11,16H,1-3H3 |
InChI Key |
BJTPKLTYKWOWPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C3=CC=CC=C3N2C)C |
Origin of Product |
United States |
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